2-bromo-4-(difluoromethoxy)-1-methoxybenzene
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Overview
Description
2-bromo-4-(difluoromethoxy)-1-methoxybenzene is an organic compound with the molecular formula C8H8BrF2O2 It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(difluoromethoxy)-1-methoxybenzene typically involves the bromination of 4-(difluoromethoxy)-1-methoxybenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(difluoromethoxy)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation and Reduction Reactions: The methoxy and difluoromethoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the benzene ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation reactions can yield quinones or other oxidized derivatives.
Scientific Research Applications
2-bromo-4-(difluoromethoxy)-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-bromo-4-(difluoromethoxy)-1-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(difluoromethoxy)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-bromo-4-(difluoromethoxy)aniline: Contains an amino group instead of a methoxy group.
2-bromo-4-(difluoromethoxy)pyridine: A pyridine derivative with similar substituents.
Uniqueness
2-bromo-4-(difluoromethoxy)-1-methoxybenzene is unique due to the combination of bromine, difluoromethoxy, and methoxy groups on the benzene ring. This combination imparts specific electronic and steric properties, making it valuable for targeted chemical synthesis and applications in various fields.
Properties
CAS No. |
1261775-66-9 |
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Molecular Formula |
C8H7BrF2O2 |
Molecular Weight |
253 |
Purity |
95 |
Origin of Product |
United States |
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